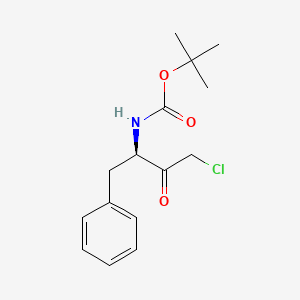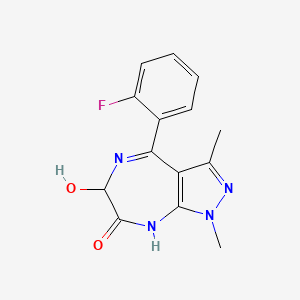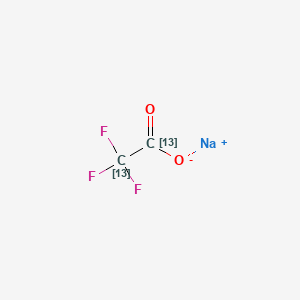
Toceranib-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toceranib-d8 is a labelled compound of Toceranib . Toceranib is a potent ATP-competitive PDGFR and VEGFR inhibitor (Ki = 5 and 6 nM, respectively), which inhibits phosphorylation of c-Kit and suppresses the growth of mast cell lines expressing mutant Kit, inducing cell cycle arrest and apoptosis .
Synthesis Analysis
Toceranib-d8 is the deuterium labeled Toceranib . It is an orally active receptor tyrosine kinase (RTK) inhibitor, and it potently inhibits PDGFR, VEGFR, and Kit with Kis of 5 and 6 nM for PDGFRβ and Flk-1/KDR, respectively .Molecular Structure Analysis
Toceranib crystallizes in space group P21/c with a = 10.6899(6), b = 24.5134(4), c = 7.8747(4) Å, β = 107.7737(13)°, V = 1965.04(3) Å3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .Chemical Reactions Analysis
The crystal structure of Toceranib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .Physical And Chemical Properties Analysis
The molecular formula of Toceranib-d8 is C22H17D8FN4O2 . The molecular weight is 404.51 .Applications De Recherche Scientifique
Canine Mast Cell Tumors
Toceranib-d8 is extensively used for the treatment of canine mast cell tumors (MCT), which are among the most common skin tumors in dogs . It works by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis.
Gastrointestinal Stromal Tumors (GIST) in Dogs
Research suggests that Toceranib-d8 may be effective against GIST in dogs. These tumors are similar to their human counterparts and often show mutations in the KIT gene, which can be targeted by Toceranib-d8 .
Canine Exocrine Pancreatic Adenocarcinoma
Toceranib-d8 has been evaluated for treating canine exocrine pancreatic adenocarcinoma, a rare and aggressive tumor in dogs. Although limited, studies suggest potential biological activity of Toceranib-d8 in treating this condition .
Drug Delivery Systems
Innovative research has explored the use of Toceranib-d8 in drug delivery systems. For instance, its combination with nanohydroxyapatite has been proposed as an antineoplastic drug delivery system, showing high efficiency in vitro .
Oncology Clinical Trials
Toceranib-d8 has been the subject of clinical trials to evaluate its effectiveness and safety in treating various canine tumors. These trials are crucial for determining the therapeutic index and potential side effects of the drug .
Pharmacokinetic and Pharmacodynamic Studies
Understanding the pharmacokinetics and pharmacodynamics of Toceranib-d8 is vital for optimizing its use in veterinary oncology. Studies in this field focus on the drug’s absorption, distribution, metabolism, and excretion .
Mécanisme D'action
Target of Action
Toceranib-d8, a deuterium-labeled variant of Toceranib, primarily targets several receptor tyrosine kinases (RTKs). These include the FMS-like tyrosine kinase-3 (Flt-3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ) . These targets play crucial roles in cell proliferation, survival, and angiogenesis .
Mode of Action
Toceranib-d8 interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell division and survival, thereby exerting an anti-proliferative effect on tumor cells . Additionally, Toceranib-d8 can cut off the blood supply to the tumor, contributing to its antiangiogenic activity .
Biochemical Pathways
The inhibition of RTKs by Toceranib-d8 affects several biochemical pathways. For instance, the inhibition of PDGFRβ and Flk-1/KDR disrupts the signaling pathways that promote cell proliferation and angiogenesis . The exact downstream effects of these disruptions are complex and can vary depending on the specific cellular context.
Pharmacokinetics
While specific pharmacokinetic data for Toceranib-d8 is not readily available, studies on Toceranib suggest that doses ranging from 2.4-2.9 mg/kg every other day provide sufficient drug exposure for target inhibition . This dosage is also associated with a substantially reduced adverse event profile compared to higher doses .
Result of Action
The molecular effects of Toceranib-d8 include the induction of cell cycle arrest and apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit . At the cellular level, Toceranib-d8 can lead to a reduction in tumor cell proliferation and angiogenesis, contributing to its antitumor activity .
Action Environment
The action, efficacy, and stability of Toceranib-d8 can be influenced by various environmental factors. For instance, the release behavior of Toceranib-d8 when used in combination with nanohydroxyapatite as a drug delivery system was found to be affected by hydrodynamic size, surface interaction, and the pH of the medium . .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Toceranib-d8 involves the modification of the existing synthesis pathway for Toceranib. The modification involves the use of deuterium-labeled reagents to replace some of the hydrogen atoms in the molecule with deuterium atoms. This will result in the production of Toceranib-d8, a deuterium-labeled analogue of Toceranib.", "Starting Materials": [ "4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline", "Deuterium oxide (D2O)", "Deuterated reagents for specific reactions" ], "Reaction": [ "Step 1: Synthesis of 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using the existing synthesis pathway for Toceranib", "Step 2: Deuterium labeling of the 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using deuterium oxide (D2O) and deuterated reagents for specific reactions", "Step 3: Purification and isolation of the final product Toceranib-d8" ] } | |
Numéro CAS |
1795134-78-9 |
Nom du produit |
Toceranib-d8 |
Formule moléculaire |
C22H25FN4O2 |
Poids moléculaire |
404.515 |
Nom IUPAC |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
Clé InChI |
SRSGVKWWVXWSJT-XOHOATKISA-N |
SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Synonymes |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)





